molecular formula C12H22N2O4 B1516073 tert-Butyl N-allyl-N-[2-(methoxy(methyl)amino)-2-oxo-ethyl]carbamate

tert-Butyl N-allyl-N-[2-(methoxy(methyl)amino)-2-oxo-ethyl]carbamate

Cat. No. B1516073
M. Wt: 258.31 g/mol
InChI Key: VGKYBZPZSRDNTE-UHFFFAOYSA-N
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Description

Tert-Butyl N-allyl-N-[2-(methoxy(methyl)amino)-2-oxo-ethyl]carbamate is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl N-allyl-N-[2-(methoxy(methyl)amino)-2-oxo-ethyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl N-allyl-N-[2-(methoxy(methyl)amino)-2-oxo-ethyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl N-allyl-N-[2-(methoxy(methyl)amino)-2-oxo-ethyl]carbamate

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

tert-butyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]-N-prop-2-enylcarbamate

InChI

InChI=1S/C12H22N2O4/c1-7-8-14(9-10(15)13(5)17-6)11(16)18-12(2,3)4/h7H,1,8-9H2,2-6H3

InChI Key

VGKYBZPZSRDNTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CC(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(Allyl(tert-butoxycarbonyl)amino)acetic acid (49.6 g, 156 mmol), tetrahydrofuran (600 mL), and triethylamine (36.3 g, 359 mmol) is added to an Erlenmeyer flask and the mixture is cooled to 0° C. Pivaloyl chloride (31 g, 253 mmol) is added drop wise and the reaction is stirred at room temperature for 3 hours and then cooled to 0° C. N,O-dimethylhydroxylamine hydrochloride (28 g, 283 mmol), triethylamine (33 mL, 237 mmol) and tetrahydrofuran (400 mL) are then added. The ice bath is removed and the reaction is stirred at room temperature for 3 hours. The mixture is concentrated under reduced pressure. The resulting residue is dissolved in water (300 mL) and extracted with ethyl acetate (2×300 mL). The organic phases are combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give a residue. The residue is purified by silica gel flash chromatography, eluting with hexane/acetone (1:0) to hexane/acetone (1:1) to give the title compound (32 g, 54%). 1H NMR (CDCl3) mixture of two rotamers (60:40) δ 1.42, 1.44 (s, 9H), 3.16, 3.17 (s, 3H), 3.66, 3.69 (s, 3H), 3.88-3.98 (m, 2H), 4.01, 4.11 (s, 2H), 5.10-5.18 (m, 2H), 5.73-5.85 (m, 1H).
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Three
Quantity
33 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
54%

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